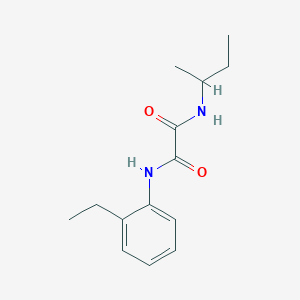

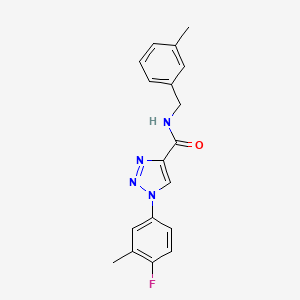

N-((3s,5s,7s)-adamantan-1-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3s,5s,7s)-adamantan-1-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide, also known as ADAPT, is a compound that has been extensively studied for its potential applications in scientific research. ADAPT is a small molecule that can be synthesized using a variety of methods, and it has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

Reactivity and Adsorption Behavior

Investigations into the reactivity and adsorption behavior of triazole derivatives, including those related to the compound , have been conducted using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulation studies. These studies have elucidated the local reactive properties, activation localization, and Fukui functions of related compounds, providing insights into their potential for autoxidation mechanisms and interactions with water molecules. Such research highlights the stability and noncovalent interaction capabilities of these compounds, which are crucial for their practical applications in pharmaceuticals (Al-Ghulikah et al., 2021).

Antimicrobial and Anti-inflammatory Activities

Several studies have synthesized and evaluated the antimicrobial and anti-inflammatory activities of novel derivatives. These studies have generated compounds with varying degrees of efficacy against Gram-positive and Gram-negative bacteria, as well as yeast-like pathogenic fungi. Additionally, some derivatives have shown promising anti-inflammatory activities in in vivo models, suggesting their potential as therapeutic agents for infections and inflammation (Al-Omar et al., 2010), (Al-Mutairi et al., 2019).

Potential Antiviral and Anticancer Properties

Adamantane derivatives have been explored for their antiviral properties against influenza A and B viruses, as well as their potential anticancer activities. The modification of the adamantane core structure and its derivatives has been a focus to enhance their therapeutic efficacy and selectivity. These modifications have led to compounds with notable biological activities, suggesting a promising avenue for developing new antiviral and anticancer therapies (Stamatiou et al., 2003).

Material Science Applications

Beyond biomedical applications, adamantane derivatives have also found use in material science, particularly in the synthesis of polyamide-imides containing pendent adamantyl groups. These polymers exhibit high thermal stability, good mechanical properties, and are amorphous, making them suitable for various industrial applications. The incorporation of adamantane into polymer backbones enhances their performance characteristics, underscoring the versatility of these compounds (Liaw & Liaw, 2001).

properties

IUPAC Name |

N-(1-adamantyl)-4-(triazol-2-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O/c24-17(22-5-1-16(2-6-22)23-19-3-4-20-23)21-18-10-13-7-14(11-18)9-15(8-13)12-18/h3-4,13-16H,1-2,5-12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAGZXVOZXPEET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)C(=O)NC34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(adamantan-1-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Rac-(1R,3AR,6AS)-hexahydro-1H-cyclopenta[C]furan-1-carboxylic acid](/img/structure/B2865607.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2865608.png)

![2-((1-(3-(4-fluorophenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2865609.png)

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2865611.png)

![4-amino-N~5~-(2-fluorobenzyl)-2-[4-(3-methylphenyl)piperazino]-5-pyrimidinecarboxamide](/img/structure/B2865612.png)

![4-methyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2865613.png)

![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B2865615.png)